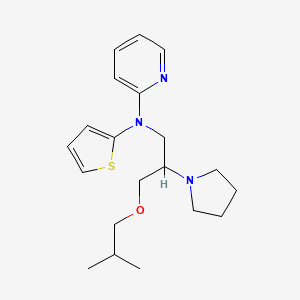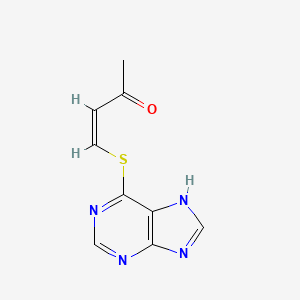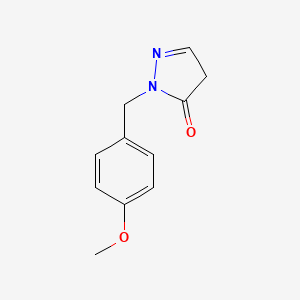![molecular formula C33H35N5O5Si B12905318 Adenosine, N-benzoyl-5'-O-[(1,1-dimethylethyl)diphenylsilyl]- CAS No. 77244-83-8](/img/structure/B12905318.png)
Adenosine, N-benzoyl-5'-O-[(1,1-dimethylethyl)diphenylsilyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine, N-benzoyl-5’-O-[(1,1-dimethylethyl)diphenylsilyl]- is a synthetic derivative of adenosine, a nucleoside that plays a crucial role in various biochemical processes. This compound is characterized by the presence of a benzoyl group at the nitrogen position and a tert-butyldiphenylsilyl group at the 5’-hydroxyl position. It is commonly used in organic synthesis and biochemical research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine, N-benzoyl-5’-O-[(1,1-dimethylethyl)diphenylsilyl]- typically involves the protection of the 5’-hydroxyl group of adenosine with a tert-butyldiphenylsilyl groupThe reaction conditions often include the use of silylating agents and benzoyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
Adenosine, N-benzoyl-5’-O-[(1,1-dimethylethyl)diphenylsilyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of the benzoyl group.
Substitution: The silyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are used to remove the silyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can lead to deprotected adenosine derivatives .
Scientific Research Applications
Adenosine, N-benzoyl-5’-O-[(1,1-dimethylethyl)diphenylsilyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of nucleoside analogs and their biological activities.
Medicine: Investigated for potential therapeutic applications, particularly in the context of antiviral and anticancer research.
Industry: Utilized in the production of nucleoside-based pharmaceuticals and biochemical reagents.
Mechanism of Action
The mechanism of action of Adenosine, N-benzoyl-5’-O-[(1,1-dimethylethyl)diphenylsilyl]- involves its interaction with various molecular targets and pathways. The benzoyl and silyl groups provide stability and protect the nucleoside from enzymatic degradation, allowing it to participate in biochemical reactions more effectively. The compound can act as a substrate or inhibitor in enzymatic processes, influencing cellular functions .
Comparison with Similar Compounds
Similar Compounds
Adenosine, N-benzoyl-5’-O-trityl-: Similar in structure but with a trityl group instead of a silyl group.
Adenosine, N-benzoyl-5’-O-methyl-: Contains a methyl group at the 5’-position instead of a silyl group.
Uniqueness
Adenosine, N-benzoyl-5’-O-[(1,1-dimethylethyl)diphenylsilyl]- is unique due to its combination of benzoyl and silyl protective groups, which confer specific chemical properties and stability. This makes it particularly useful in synthetic chemistry and biochemical research .
Properties
| 77244-83-8 | |
Molecular Formula |
C33H35N5O5Si |
Molecular Weight |
609.7 g/mol |
IUPAC Name |
N-[9-[(2R,3R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C33H35N5O5Si/c1-33(2,3)44(23-15-9-5-10-16-23,24-17-11-6-12-18-24)42-19-25-27(39)28(40)32(43-25)38-21-36-26-29(34-20-35-30(26)38)37-31(41)22-13-7-4-8-14-22/h4-18,20-21,25,27-28,32,39-40H,19H2,1-3H3,(H,34,35,37,41)/t25-,27-,28-,32-/m1/s1 |
InChI Key |
DXDHVNNXLTVJCH-CRDHKZEPSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)NC(=O)C6=CC=CC=C6)O)O |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)NC(=O)C6=CC=CC=C6)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2'-Deoxy-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]guanosine](/img/structure/B12905260.png)




